2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

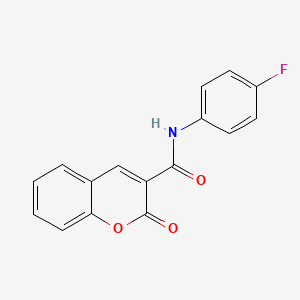

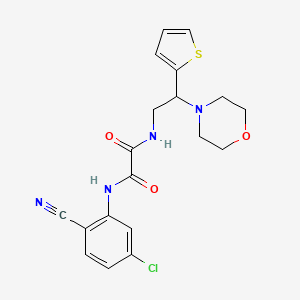

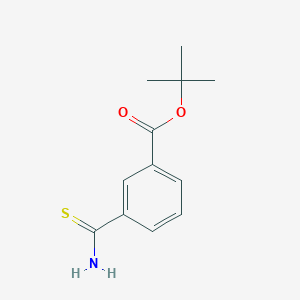

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a morpholinoethanone group and a 2-chlorobenzylsulfonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving indole, chlorobenzyl chloride, and morpholinoethanone. The sulfonyl group could potentially be introduced through a reaction with a suitable sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system is aromatic, meaning it has a stable, delocalized pi electron system . The sulfonyl group is a polar functional group, which could impact the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and morpholino groups. For instance, the sulfonyl group could potentially undergo substitution reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

A notable application of compounds related to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is in anticancer research. Specifically, indole-based sulfonohydrazide derivatives, incorporating morpholine heterocyclic rings, have been synthesized and evaluated against human breast cancer cells. One such compound demonstrated significant inhibitory effects on both estrogen receptor-positive and triple-negative breast cancer cell lines, with negligible toxicity to noncancerous cells. This indicates the compound's potential for selective cancer cell targeting (Gaur et al., 2022).

Antibacterial and Antifungal Activities

Research on derivatives of morpholine-containing sulfonamides has shown promising antibacterial and antifungal activities. These compounds, through modifications and evaluations, have been found to exhibit good to moderate antimicrobial activity against a range of pathogens. This suggests their potential as lead compounds for the development of new antimicrobial agents (Sahin et al., 2012).

Antimicrobial Modulation

4-(Phenylsulfonyl) morpholine, a compound within the same class as the specified chemical, has been studied for its antimicrobial modulating activity. It has shown the potential to enhance the effectiveness of conventional antibiotics against multidrug-resistant strains of bacteria and fungi. This compound's ability to modulate antimicrobial activity suggests its usefulness in overcoming antibiotic resistance (Oliveira et al., 2015).

Synthesis and Characterization for Proton Exchange Membranes

In the field of material science, research involving sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups, which are chemically related to this compound, has been conducted. These materials have been synthesized and characterized for use as proton exchange membranes, demonstrating low water uptake and decent dimensional stability at high temperatures. This application is crucial for the development of fuel cell technologies (Zhang et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBGMADDUIIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)

![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)